molecular formula C16H14O4 B14608804 2-(4-Benzoylphenoxy)propanoic acid CAS No. 59058-44-5

2-(4-Benzoylphenoxy)propanoic acid

Cat. No.: B14608804
CAS No.: 59058-44-5
M. Wt: 270.28 g/mol
InChI Key: NWTUDGAPIPSWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoylphenoxy)propanoic acid is an organic compound with the molecular formula C16H14O4. It is a derivative of propanoic acid, featuring a benzoyl group attached to a phenoxy ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxy)propanoic acid typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-benzoylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzoylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Benzoylphenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzoyl group and phenoxy ring play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(2,4-Dichlorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid

Comparison: 2-(4-Benzoylphenoxy)propanoic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

CAS No.

59058-44-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-benzoylphenoxy)propanoic acid

InChI

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)

InChI Key

NWTUDGAPIPSWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.